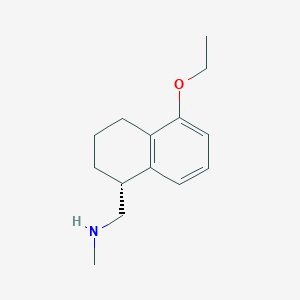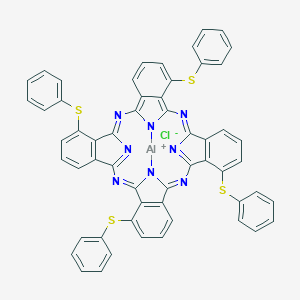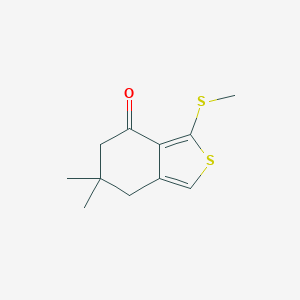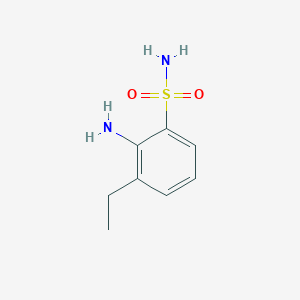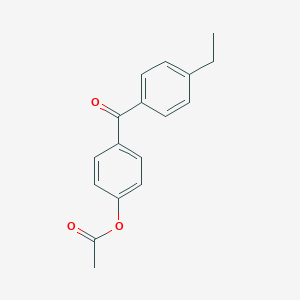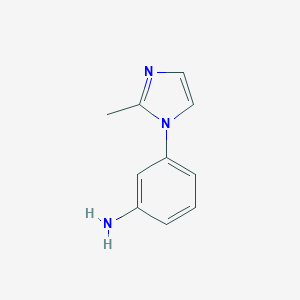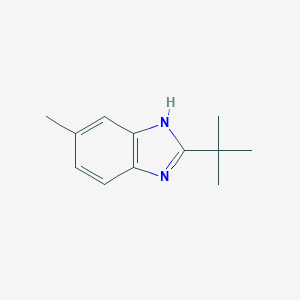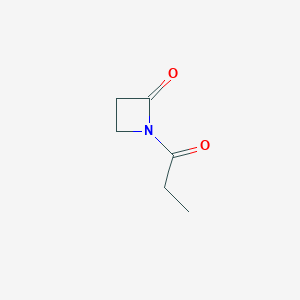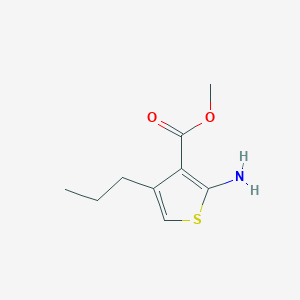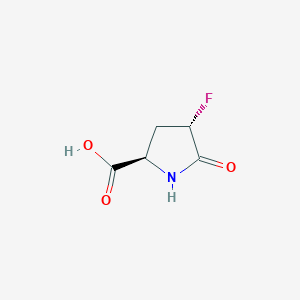![molecular formula C11H14N2O2 B070359 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 184761-06-6](/img/structure/B70359.png)
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and has been found to exhibit neuroprotective properties.
Mécanisme D'action
J147 has been found to target multiple pathways involved in neurodegeneration. It has been shown to activate the expression of genes involved in mitochondrial biogenesis, which helps to improve cellular energy production. J147 also inhibits the production of reactive oxygen species, which can cause cellular damage. Additionally, J147 has been found to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Effets Biochimiques Et Physiologiques
J147 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy. Additionally, J147 has been found to improve mitochondrial function and increase the expression of genes involved in cellular defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using J147 in lab experiments is its ability to target multiple pathways involved in neurodegeneration. J147 has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using J147 is its cost, as it is a relatively expensive compound.
Orientations Futures
There are several future directions for research on J147. One area of research is the optimization of the synthesis method to reduce costs and increase yields. Another area of research is the investigation of J147's potential applications in treating other neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of J147 in humans.
Conclusion:
In conclusion, J147 is a promising compound that has potential applications in treating neurodegenerative diseases. Its ability to target multiple pathways involved in neurodegeneration makes it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on J147 are promising.
Méthodes De Synthèse
The synthesis of J147 involves the reaction of two precursors, curcumin and cyclohexyl bisphenol A. The reaction is carried out using a palladium-catalyzed Suzuki coupling reaction, which results in the formation of J147. The synthesis method has been optimized to produce J147 in high yields and purity.
Applications De Recherche Scientifique
J147 has been extensively studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that J147 can improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy.
Propriétés
Numéro CAS |
184761-06-6 |
|---|---|
Nom du produit |
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11-8(10(12)14)6-7-4-3-5-9(7)13-11/h6H,2-5H2,1H3,(H2,12,14) |
Clé InChI |
RWORNDWALOONKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
SMILES canonique |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
Synonymes |
5H-Cyclopenta[b]pyridine-3-carboxamide,2-ethoxy-6,7-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



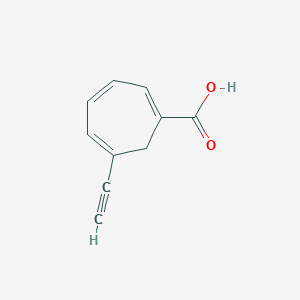
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
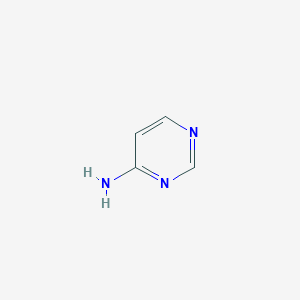
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
